2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester
Overview
Description
2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester is an organic compound with the molecular formula C10H10O3S. This compound is known for its unique structure, which includes a thiophene ring and an enone moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester typically involves the reaction of thiophene-2-carboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product .
Industrial Production Methods
the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the modulation of enzyme activities and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-4-thiophen-2-yl-but-3-enoic acid: Lacks the ethyl ester group.
Ethyl 4-(ethyloxy)-2-oxobut-3-enoate: Similar structure but with an ethoxy group instead of a thiophene ring.
Uniqueness
2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester is unique due to the presence of both the thiophene ring and the enone moiety, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
ethyl (E)-2-oxo-4-thiophen-2-ylbut-3-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-2-13-10(12)9(11)6-5-8-4-3-7-14-8/h3-7H,2H2,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAWAUOADDFEJE-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=CC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C=C/C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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